Methyl 4-[({[5-(quinolin-2-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)amino]benzoate
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Overview
Description
METHYL 4-[(2-{[5-(2-QUINOLYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETYL)AMINO]BENZOATE is a complex organic compound featuring a quinoline moiety linked to a thiadiazole ring, which is further connected to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-[(2-{[5-(2-QUINOLYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETYL)AMINO]BENZOATE typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting 2-quinolinecarboxylic acid hydrazide with carbon disulfide in the presence of a base, such as potassium hydroxide, to form the 1,3,4-thiadiazole ring.
Thioether Formation: The thiadiazole derivative is then reacted with a suitable alkylating agent to introduce the sulfanyl group.
Acylation: The resulting compound undergoes acylation with methyl 4-aminobenzoate in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group in the compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group on the quinoline ring can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl₂).
Substitution: Nitration can be achieved using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
METHYL 4-[(2-{[5-(2-QUINOLYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETYL)AMINO]BENZOATE has several applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to the bioactive thiadiazole and quinoline moieties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and photovoltaic materials.
Biological Studies: It is used in studying enzyme inhibition and receptor binding due to its complex structure and potential interactions with biological macromolecules.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, while the thiadiazole ring can form hydrogen bonds and other interactions with proteins, affecting their function. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- METHYL 4-[(2-{[5-(4-METHOXYBENZYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETYL)AMINO]BENZOATE
- METHYL 4-[(2-{[5-(2-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETYL)AMINO]BENZOATE
Uniqueness
METHYL 4-[(2-{[5-(2-QUINOLYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETYL)AMINO]BENZOATE is unique due to the presence of the quinoline moiety, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can lead to different biological activities and applications, making it a valuable compound for further research.
Properties
Molecular Formula |
C21H16N4O3S2 |
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Molecular Weight |
436.5 g/mol |
IUPAC Name |
methyl 4-[[2-[(5-quinolin-2-yl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C21H16N4O3S2/c1-28-20(27)14-6-9-15(10-7-14)22-18(26)12-29-21-25-24-19(30-21)17-11-8-13-4-2-3-5-16(13)23-17/h2-11H,12H2,1H3,(H,22,26) |
InChI Key |
OEZWBKHPBFFWHU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)C3=NC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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